1-(2,5-dimethoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound is a heterocyclic small molecule featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine-sulfonamide moiety and substituted methoxyaryl groups. Its structure combines a sulfonamide-linked 2,5-dimethoxybenzene group at the piperazine nitrogen and a 4-methoxyphenyl-substituted triazolo-pyrimidinyl scaffold.
Properties
IUPAC Name |
7-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O5S/c1-33-17-6-4-16(5-7-17)30-23-21(26-27-30)22(24-15-25-23)28-10-12-29(13-11-28)36(31,32)20-14-18(34-2)8-9-19(20)35-3/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFJZCUISFRWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=C(C=CC(=C5)OC)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-dimethoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine ring and subsequent functionalization with the methoxy and sulfonyl groups. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and methoxy-substituted aromatic compounds. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Cyclization: The triazolopyrimidine core can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can interact with receptor proteins, modulating their function. The methoxy and sulfonyl groups contribute to the compound’s overall binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophoric features:
Structural Similarity: Triazolo-Pyrimidinyl and Piperazine-Sulfonamide Derivatives
A PubChem entry (CID: 438228-66-1) describes 1-(2,5-dimethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine, which shares the sulfonamide-piperazine backbone but lacks the triazolo-pyrimidine moiety.
Table 1: Structural Comparison of Key Analogs
Functional Comparison: Substituent Effects on Bioactivity
- Methoxy Groups: The 2,5-dimethoxybenzenesulfonyl group in the target compound enhances electron-donating properties and metabolic stability compared to non-methoxy analogs.
- Triazolo-Pyrimidine vs. Pyrazolo-Pyrimidine : Compounds like 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one (SMPR 2014.011) replace the triazolo group with pyrazolo-pyrimidine, which alters hydrogen-bonding capacity and target selectivity. Pyrazolo derivatives are often associated with phosphodiesterase inhibition, whereas triazolo-pyrimidines may favor kinase targets .
Computational Similarity and Bioactivity Clustering
Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound clusters with molecules sharing >70% structural overlap, such as 1-(2,3-dichlorophenyl)piperazine derivatives (e.g., from ). However, hierarchical clustering of bioactivity profiles (NCI-60 dataset) indicates that minor substituent changes—such as replacing methoxy with ethoxy—can shift activity from antiproliferative to kinase-inhibitory modes .
Biological Activity
1-(2,5-Dimethoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound with potential pharmacological applications. This compound belongs to the class of piperazine derivatives and features a unique combination of functional groups that may confer various biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent studies.
Chemical Structure
The molecular formula of the compound is . Its structure includes:
- A piperazine ring
- A sulfonyl group
- A triazolopyrimidine moiety
This structural complexity is believed to influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperazine Ring : Reaction of ethylenediamine with dihaloalkanes.
- Introduction of the Sulfonyl Group : Reaction with sulfonyl chloride in the presence of a base.
- Attachment of the Triazolopyrimidine Moiety : Reaction with appropriate halides under controlled conditions.
Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of intermediates and final products.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation such as cyclin-dependent kinases (CDKs) and protein kinases.
- In Vitro Studies : Research has shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Against Bacterial Strains : In vitro assays have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Staphylococcus aureus.
- Enzyme Inhibition : Compounds within this class have shown effectiveness as acetylcholinesterase inhibitors, which could have implications for treating neurodegenerative diseases .
Case Studies
Several studies have focused on the biological activities of piperazine derivatives:
- Study on Anticancer Properties : A study demonstrated that a related triazolopyrimidine derivative showed significant growth inhibition in prostate cancer cells (PC-3) with an IC50 value of 1.54 μM .
- Antimicrobial Efficacy : Another study evaluated a series of piperazine derivatives for their antibacterial properties, revealing that some exhibited strong inhibitory effects against multiple bacterial strains .
Data Tables
| Biological Activity | Assessed Compound | Target Organism/Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Anticancer | Triazolopyrimidine Derivative | PC-3 (Prostate Cancer) | 1.54 |
| Antibacterial | Piperazine Derivative | Salmonella typhi | Moderate |
| Enzyme Inhibition | Piperazine Derivative | Acetylcholinesterase | Strong |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
